

How does Eganelisib reprogram tumor-associated macrophages

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eganelisib

CAS No.: 1693758-51-8

Cat. No.: S530785

Get Quote

Molecular Mechanisms and Key Evidence

The table below details the core molecular mechanisms and functional outcomes of PI3K γ inhibition by **Eganelisib**.

Mechanism / Function	Experimental Evidence & Key Findings
PI3Kγ-AKT-NF-κB Pathway Modulation	In ovarian cancer models, Eganelisib blocked PI3K γ -AKT signaling, relieving suppression of NF- κ B. This shifted TAMs from an M2-state, reducing TGF- β 1 and IL-10, and increasing pro-inflammatory cytokines [1].
TAM Phenotype Reprogramming	Preclinical studies show Eganelisib switches TAMs from an immunosuppressive phenotype (M2-like) to an immune-activating phenotype (M1-like). This enhances T-cell cytotoxicity and is synergistic with immune checkpoint inhibitors [2] [1].
Remodeling the Tumor Microenvironment (TME)	In a Phase 2 trial (MARIO-3) in metastatic TNBC, analysis of paired tumor biopsies after Eganelisib + atezolizumab + chemotherapy treatment showed gene signatures of TAM reprogramming, immune activation, and extracellular matrix (ECM) reorganization [2].

Mechanism / Function	Experimental Evidence & Key Findings
Impact on Other Immune Cells	Combination therapy in ovarian cancer models decreased myeloid-derived suppressor cells (MDSCs) and increased infiltration and function of CD8+ T cells , transforming "cold" tumors into "hot" [1].

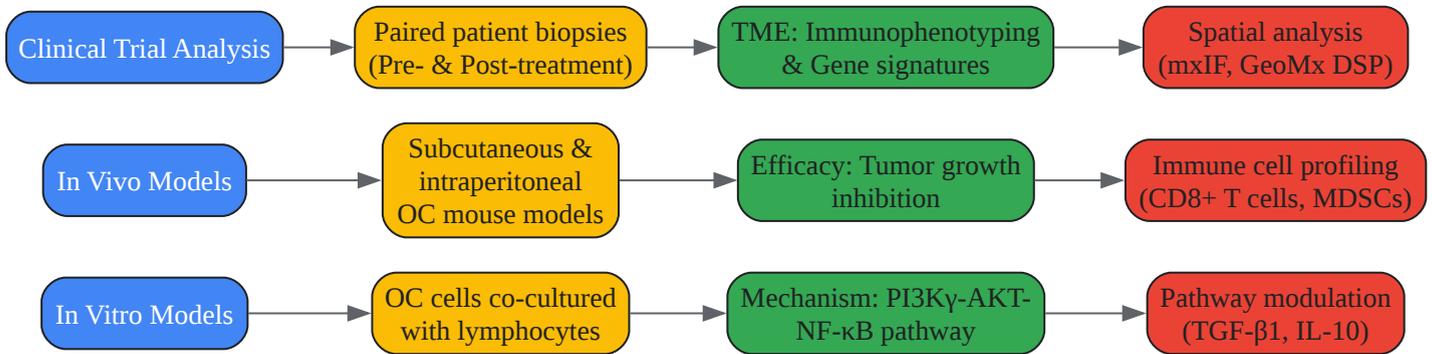
Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings that demonstrate the biological and clinical impact of **Eganelisib**.

Parameter	Findings / Correlation
PIK3CG Expression & Prognosis	In ovarian cancer (TCGA-OV), high PIK3CG expression correlated with shorter PFS, OS, and DSS. Immune infiltration analysis (CIBERSORT) showed a strong positive correlation with M2 macrophages (r=0.74) and PD-L1 (r=0.56) [1].
Immune Cell Population Shifts	In OC models, Eganelisib + anti-PD-1 increased CD8+ T cells and decreased MDSCs . In MARIO-3 (TNBC trial), peripheral blood analyses confirmed systemic immune activation post-treatment [2] [1].
Clinical Response in PD-L1 Negative Patients	In MARIO-3, PD-L1 negative tumors showed elevated ECM gene signatures at baseline that decreased after Eganelisib combination therapy. Immune activation signatures were observed regardless of PD-L1 status [2].

Experimental Workflow for TAM Analysis

The diagram below outlines a comprehensive experimental workflow to validate **Eganelisib**'s mechanism of action, from in vitro models to human clinical trial analysis.



[Click to download full resolution via product page](#)

[caption]Multi-faceted experimental workflow to investigate **Eganelisib**'s effects. [2] [1]

Detailed Methodologies

- **In Vitro Coculture System [1]:** Establishes a direct system to study cell-cell communication. Key techniques include **Western Blot** to assess phosphorylation levels of AKT in the PI3K γ pathway, and **ELISA** to measure concentrations of secreted cytokines like TGF- β 1 and IL-10 in the culture supernatant.
- **In Vivo Mouse Models [1]:** Provides a whole-organism context to study the complex tumor immune microenvironment (TIME). **Flow Cytometry** is performed on digested tumor tissue to quantify changes in immune cell populations. **Immunohistochemistry (IHC)** on tumor sections is used to visualize and quantify protein expression and cell localization.
- **Clinical Trial Translational Analyses [2]:** Validates the mechanism in humans. **Multiplex Immunofluorescence (mxIF)** on paired patient biopsies identifies and quantifies specific immune cell phenotypes and their spatial relationships. **Digital Spatial Profiling (DSP)** allows for spatially resolved, whole-transcriptome analysis from specific regions of interest within the tumor tissue.

Conclusion and Future Directions

Eganelisib represents a promising "TAM-reprogramming" strategy to overcome resistance to immunotherapy, particularly in immunosuppressive tumor types like triple-negative breast cancer and ovarian cancer [2] [1]. The evidence strongly supports the continued clinical development of **Eganelisib** in rational combinations, especially for patients with myeloid-rich, "immunologically cold" tumors.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Phosphatidylinositol 3-Kinase Gamma Inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. combined with immune checkpoint inhibitor therapy and... Eganalisib [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [How does Eganalisib reprogram tumor-associated macrophages]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530785#how-does-eganalisib-reprogram-tumor-associated-macrophages>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com